molecular formula C17H9ClN4OS B13370954 3-(1-Benzofuran-2-yl)-6-(3-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(1-Benzofuran-2-yl)-6-(3-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13370954
M. Wt: 352.8 g/mol
InChI Key: JGJZBQCLHATERO-UHFFFAOYSA-N
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Description

3-(1-Benzofuran-2-yl)-6-(3-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a benzofuran moiety, a chlorophenyl group, and a triazolo-thiadiazole core, which contribute to its diverse chemical reactivity and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Benzofuran-2-yl)-6-(3-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of appropriate benzofuran and chlorophenyl precursors with triazolo-thiadiazole intermediates. One efficient method involves the reaction of dibenzoylacetylene with triazole derivatives under catalyst-free conditions at room temperature . This one-pot procedure yields the desired compound with excellent efficiency and high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing continuous flow processes to enhance yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-(1-Benzofuran-2-yl)-6-(3-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually carried out in anhydrous solvents such as tetrahydrofuran or ethanol.

    Substitution: Sodium methoxide, potassium tert-butoxide; reactions are performed in polar aprotic solvents like dimethyl sulfoxide or dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or hydrogenated products. Substitution reactions typically result in the replacement of the chlorine atom with various nucleophiles.

Scientific Research Applications

3-(1-Benzofuran-2-yl)-6-(3-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(1-Benzofuran-2-yl)-6-(3-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects . Additionally, its antimicrobial activity may result from disrupting bacterial cell membranes or interfering with essential metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-Benzofuran-2-yl)-6-(3-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to the presence of the benzofuran and chlorophenyl groups, which enhance its chemical reactivity and biological activity. These structural features distinguish it from other similar compounds and contribute to its potential as a versatile molecule in various fields of research and industry.

Properties

Molecular Formula

C17H9ClN4OS

Molecular Weight

352.8 g/mol

IUPAC Name

3-(1-benzofuran-2-yl)-6-(3-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H9ClN4OS/c18-12-6-3-5-11(8-12)16-21-22-15(19-20-17(22)24-16)14-9-10-4-1-2-7-13(10)23-14/h1-9H

InChI Key

JGJZBQCLHATERO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=NN=C4N3N=C(S4)C5=CC(=CC=C5)Cl

Origin of Product

United States

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